1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid
Description
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid is a bicyclic compound featuring a piperidine ring sulfonylated at the 1-position and a carboxylic acid group at the 4-position of a second piperidine moiety.
The compound’s structural complexity makes it a candidate for pharmaceutical applications, particularly in enzyme inhibition, as seen in related carboxypiperidine derivatives targeting PDE5 . Its sulfonyl group may enhance binding affinity in biological systems, similar to sulfonamide-containing drugs.
Properties
IUPAC Name |
1-piperidin-1-ylsulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c14-11(15)10-4-8-13(9-5-10)18(16,17)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIZAXYMXIAEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of piperidine with sulfonyl chloride to form the sulfonyl derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid is characterized by a piperidine core with a sulfonyl group and a carboxylic acid moiety. This structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
Inhibition of Enzymes
One of the primary applications of this compound is its role as an inhibitor of specific enzymes. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, which are implicated in cancer progression and other diseases. The inhibition of these kinases can potentially lead to therapeutic interventions in cancer treatment and neurodegenerative disorders, including Alzheimer's disease .
Antibacterial Activity
Studies have shown that piperidine derivatives exhibit significant antibacterial properties. For instance, the synthesized derivatives containing piperidine moieties demonstrated effectiveness against various bacterial strains, highlighting their potential as antibacterial agents. The sulfonyl group enhances the pharmacological behavior of these compounds, making them suitable for further development in treating bacterial infections .
Neurological Disorders
The compound's ability to interact with neurotransmitter receptors positions it as a candidate for treating neurological disorders. Specifically, piperidine derivatives have been explored for their antagonistic effects on sigma receptors, which are involved in pain modulation and neuroprotection. This suggests potential applications in managing conditions such as neuropathic pain and cognitive impairments .
Case Study 1: Cancer Treatment
In a study investigating the effects of piperidine derivatives on cancer cell lines, it was found that certain compounds significantly inhibited cell proliferation by targeting CDK pathways. The results indicated that these compounds could serve as lead candidates for developing new anticancer therapies .
Case Study 2: Antibacterial Efficacy
A series of synthesized piperidine derivatives were tested against common bacterial strains. The results demonstrated that several compounds exhibited strong antibacterial activity, suggesting their potential use in developing new antibiotics .
Research Findings
Recent research has focused on the synthesis and pharmacological evaluation of piperidine derivatives:
Mechanism of Action
The mechanism of action of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl, ethoxycarbonyl) increase acidity and polarity, impacting solubility and bioavailability. The sulfonyl group in the target compound likely enhances hydrogen-bonding capacity compared to ethoxycarbonyl .
- Aromatic substituents (e.g., pyridinyl, naphthyl) improve membrane permeability but may reduce aqueous solubility. The trifluoromethyl group in balances lipophilicity and metabolic stability .
Biological Activity
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which contributes to its reactivity and biological interactions. The structural formula can be represented as follows:
where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, the sulfonyl group can form strong interactions with amino acid residues in target proteins, leading to effective inhibition of enzymatic activity. This compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research has shown that derivatives of piperidine compounds can inhibit cancer cell proliferation. For instance, studies indicate that piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Its structural features suggest potential efficacy against various bacterial strains .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of AChE and BChE, which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study reported that piperidine derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
- Enzyme Inhibition : Molecular docking studies confirmed that the compound binds effectively to AChE and BChE, demonstrating competitive inhibition with IC50 values indicative of strong inhibitory potential .
- Antimicrobial Evaluation : In vitro assays have shown that compounds similar to this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Data Summary Table
| Biological Activity | IC50 Values (μM) | Target Organisms/Cells |
|---|---|---|
| Anticancer | 0.87 - 12.91 | MCF-7, MDA-MB-231 |
| AChE Inhibition | Varies | Human AChE |
| BChE Inhibition | Varies | Human BChE |
| Antimicrobial | Varies | S. aureus, E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
